3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride
Description
3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride is a heterocyclic compound featuring a fused triazolopyridazine core substituted with methyl groups at positions 6 and 8, a propanoic acid chain at position 7, and a hydrochloride counterion. The triazolopyridazine scaffold combines a triazole ring (1,2,4-triazole) fused with a pyridazine ring, imparting unique electronic and steric properties. The methyl groups enhance lipophilicity, while the propanoic acid moiety facilitates solubility in aqueous media via salt formation (hydrochloride).
Properties
Molecular Formula |
C10H13ClN4O2 |
|---|---|
Molecular Weight |
256.69 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N4O2.ClH/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14;/h5H,3-4H2,1-2H3,(H,15,16);1H |
InChI Key |
ZMPOXMDSQNKCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride typically involves the following steps:
Formation of the Triazolopyridazine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 6,8-dimethyl-1,2,4-triazole and a suitable pyridazine derivative can be catalyzed by acids or bases.
Introduction of the Propanoic Acid Moiety: The triazolopyridazine core is then reacted with a propanoic acid derivative, often under reflux conditions, to introduce the propanoic acid group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related triazole- and pyridazine-based derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications.
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle :
- The target compound and compound share a triazolo[4,3-b]pyridazine core, differing from MM0421.02’s triazolo[4,3-a]pyridine. Pyridazine (two adjacent nitrogen atoms) confers distinct electronic properties compared to pyridine (one nitrogen), influencing binding interactions and metabolic stability .
- MM0421.02’s triazolo[4,3-a]pyridine core is fused with a pyridine ring, reducing nitrogen density compared to pyridazine derivatives .
Substituent Effects: The target compound’s propanoic acid group enhances hydrophilicity and enables salt formation (hydrochloride), improving bioavailability. In contrast, the compound’s propanamide-thiadiazole moiety introduces sulfur-based polarity and metabolic stability, while the methoxymethyl group may modulate solubility . MM0421.02 features a phenylpiperazine-propyl chain, typical of central nervous system (CNS) agents (e.g., antipsychotics). The ketone group at position 3 may participate in hydrogen bonding .
Molecular Weight: The target compound (258.5 g/mol) is smaller than the derivative (347.40 g/mol), suggesting differences in membrane permeability and target engagement.
Biological Activity
3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazolo-pyridazine framework. Its molecular formula is , and it possesses unique properties that contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 303.35 g/mol |
| Solubility | Soluble in DMSO |
| Purity | 95% |
Antiproliferative Activity
Research indicates that compounds related to the triazolo[4,3-b]pyridazine structure exhibit significant antiproliferative activity against various cancer cell lines. A study synthesized a series of derivatives and evaluated their effects on cell growth.
- Key Findings :
- The compound 4q , which shares structural similarities with our compound of interest, demonstrated potent antiproliferative effects against SGC-7901 (IC50 = 0.014 μM), A549 (IC50 = 0.008 μM), and HT-1080 (IC50 = 0.012 μM) cell lines .
- Mechanistic studies revealed that 4q inhibited tubulin polymerization and disrupted microtubule dynamics, indicating potential as a chemotherapeutic agent targeting the colchicine binding site on microtubules .
The biological activity of 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride is primarily attributed to its interaction with cellular microtubules. The compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
Study 1: Antiproliferative Effects
A study focused on the synthesis and evaluation of various triazolo-pyridazine derivatives found that compounds with similar structures exhibited moderate to potent antiproliferative activity against several cancer cell lines. The research highlighted the importance of substituents on the triazole ring in enhancing biological activity .
Study 2: Molecular Docking Studies
Molecular modeling studies suggested that the compound could effectively bind to the colchicine binding site on tubulin. This binding is crucial for disrupting microtubule dynamics and inhibiting cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride?
- Methodology : The compound can be synthesized via a multi-step approach:
Core structure assembly : Use cyclocondensation of hydrazine derivatives with carbonyl-containing precursors to form the triazolo[4,3-b]pyridazine core, as demonstrated in analogous triazolo-pyridazine syntheses .
Functionalization : Introduce the 6,8-dimethyl groups via alkylation or Friedel-Crafts reactions under controlled conditions (e.g., using AlCl₃ as a catalyst).
Propanoic acid attachment : Employ nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to link the propanoic acid moiety to the core.
Hydrochloride salt formation : Treat the final product with HCl in a polar solvent (e.g., ethanol/water mixture) and recrystallize for purity .
- Validation : Confirm each step using TLC, HPLC, and mass spectrometry (HRMS) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. Peaks for methyl groups (6,8-dimethyl) should appear as singlets in the ¹H NMR spectrum (~2.5 ppm) .
- Mass spectrometry : HRMS (ESI or EI) should match the theoretical molecular ion ([M+H]⁺ for C₁₃H₁₆ClN₅O₂ calculated as 325.0952) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% deviation).
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : Test in DMSO (high solubility for biological assays), aqueous buffers (pH 2–7.4 for pharmacokinetic studies), and ethanol/water mixtures (for crystallization).
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to light due to potential photodegradation of the triazolo ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodology :
Analog synthesis : Modify the dimethyl groups (e.g., replace with ethyl or halogen substituents) and the propanoic acid chain (e.g., esterify or shorten).
Biological assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituent effects with activity.
Computational modeling : Use docking studies (AutoDock Vina) to predict binding interactions with active sites, referencing similar triazolo-pyridazine derivatives .
- Data interpretation : Compare IC₅₀ values and binding energies to identify critical substituents for potency.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case example : If ¹H NMR shows unexpected splitting in methyl group signals:
Verify synthetic steps : Confirm alkylation completeness via LC-MS.
Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks. For example, cross-peaks between methyl protons and adjacent carbons can confirm substitution patterns .
Crystallography : If available, obtain X-ray crystal structures to unambiguously assign stereochemistry .
Q. How can environmental fate and degradation pathways be evaluated for this compound?
- Experimental design :
Hydrolytic stability : Incubate in buffers (pH 4–9) at 25°C and 37°C, monitoring degradation via HPLC.
Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-MS/MS for byproducts.
Microbial degradation : Use soil slurry models to assess biodegradation rates under aerobic/anaerobic conditions .
- Risk assessment : Compare degradation half-lives (t₁/₂) to regulatory thresholds (e.g., OECD guidelines).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
